molecular formula C10H19ClN2O2 B15363869 tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride

Cat. No.: B15363869
M. Wt: 234.72 g/mol
InChI Key: KMKIRPQCTFXVAD-WSZWBAFRSA-N
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Description

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is an organic compound often used in various scientific and industrial applications. It belongs to the family of diazabicyclo compounds, characterized by its nitrogen-containing bicyclic structure, which lends unique reactivity and functionality to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves several key steps:

  • Formation of the Bicyclic Skeleton: : Starting from simpler amines and carboxylates, a series of cyclization reactions under controlled conditions (like temperature and pH adjustments) are employed.

  • tert-Butyl Protection: : This is achieved by reacting tert-butyl derivatives with the intermediate products to introduce the tert-butyl group.

  • Hydrochloride Formation:

Industrial Production Methods

Industrial-scale production generally mirrors laboratory synthesis but emphasizes optimization for efficiency and yield. Key components include:

  • Automation of Cyclization Steps: : Using reactors that maintain precise conditions.

  • tert-Butylation in Large Vessels: : To accommodate the scale of production.

  • Purification and Crystallization: : Ensuring high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: undergoes several reaction types:

  • Oxidation: : Typically mild, involving reagents like hydrogen peroxide.

  • Reduction: : Often using reagents like sodium borohydride.

  • Substitution: : With halogenating agents, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Halogenation with phosphorus pentachloride.

Major Products

  • Oxidation Products: : Formed via removal or addition of oxygen-containing functional groups.

  • Reduction Products: : Often simpler amines or alcohols.

  • Substitution Products: : Various halogenated derivatives.

Scientific Research Applications

tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: is widely used in:

  • Chemistry: : As a ligand in organometallic reactions.

  • Biology: : Studied for potential enzyme inhibition properties.

  • Medicine: : Investigated as a precursor in synthesizing pharmaceuticals.

  • Industry: : Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Often targets enzymes or receptors due to its bicyclic structure.

  • Pathways Involved: : Alters pathways by binding to active sites, modifying the activity of proteins or enzymes involved in biochemical pathways.

Comparison with Similar Compounds

Comparing tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride with similar diazabicyclo compounds:

  • Uniqueness: : Its tert-butyl and hydrochloride groups offer unique stability and reactivity.

  • Similar Compounds: : Other diazabicycloheptane derivatives like 1,4-diazabicyclo[2.2.2]octane exhibit different reactivity and stability profiles.

This compound stands out due to its versatile reactivity, making it a valuable tool in various scientific and industrial fields

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m0./s1

InChI Key

KMKIRPQCTFXVAD-WSZWBAFRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CN2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN2.Cl

Origin of Product

United States

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